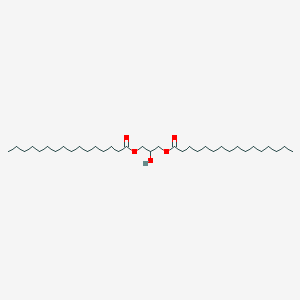![molecular formula C10H5ClI3NO5 B116993 5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid CAS No. 4873-45-4](/img/structure/B116993.png)
5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid, also known as CAI-TIBDCA, is a halogenated organic acid used in various scientific research applications. It is a white, odorless solid that is insoluble in water, and has been used in a variety of laboratory experiments to study its biochemical and physiological effects. Finally, it will discuss potential future directions for research involving CAI-TIBDCA.
Scientific Research Applications
Pharmaceutical Agent
This compound has potential applications as a pharmaceutical agent . Its unique chemical structure could be leveraged in the development of new drugs. However, further research is needed to fully understand its pharmacological properties and potential therapeutic uses.
Catalyst
The compound can also serve as a catalyst in various chemical reactions . Its ability to accelerate chemical reactions without being consumed makes it valuable in industrial and laboratory settings.
Building Block for Novel Materials
The compound can be used as a building block for the synthesis of novel materials . Its unique structure and properties can contribute to the development of new materials with improved characteristics.
Metal-Organic Frameworks
In the field of synthetic chemistry, this compound can be used in the creation of metal-organic frameworks . These are compounds consisting of metal ions or clusters coordinated to organic ligands, which have potential applications in gas storage, separation, and catalysis.
Biochemical Research
The compound’s unique properties may also make it useful in biochemical research . It could be used in studies investigating the structure and function of biological molecules.
Chemical Industry
In the chemical industry, this compound could be used in the production of various chemicals . Its unique properties could enhance the efficiency and effectiveness of chemical production processes.
Mechanism of Action
Target of Action
The primary target of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
The compound interacts with its target by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This interaction affects the membrane potential by reducing the passage of Na+ through these channels . As a result, it blocks the generation and conduction of nerve impulses .
Biochemical Pathways
The compound’s action on sodium ion channels disrupts the normal flow of ions, which in turn affects various biochemical pathways. The primary pathway affected is the generation and conduction of nerve impulses . The downstream effects of this disruption include a decrease in the excitability of nerve membranes .
Pharmacokinetics
It is known that the compound is readily soluble in water , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the reversible blocking of the generation and conduction of sensory nerve impulses . This leads to a temporary elimination of local sensation, particularly pain . This makes the compound useful in local surgical operations and treatments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments.
properties
IUPAC Name |
5-[(2-chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClI3NO5/c11-1-2(16)15-8-6(13)3(9(17)18)5(12)4(7(8)14)10(19)20/h1H2,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGVYOIJLROJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClI3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloroacetamido)-2,4,6-triiodo-isophthalic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)






